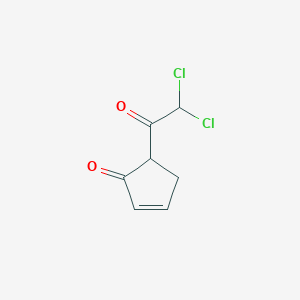

5-(Dichloroacetyl)cyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

76430-32-5 |

|---|---|

Molecular Formula |

C7H6Cl2O2 |

Molecular Weight |

193.02 g/mol |

IUPAC Name |

5-(2,2-dichloroacetyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2 |

InChI Key |

NOLHYTTUDFHCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)C1C(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Dichloroacetyl Cyclopent 2 En 1 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(dichloroacetyl)cyclopent-2-en-1-one suggests several strategic disconnections. The most straightforward approach involves disconnecting the bond between the cyclopentenone ring and the dichloroacetyl group. This leads to a cyclopentenone anion equivalent (a nucleophile) and a dichloroacetyl cation equivalent (an electrophile), such as dichloroacetyl chloride. This strategy points towards a Friedel-Crafts acylation or a related alkylation/acylation reaction on a pre-formed cyclopentenone scaffold.

A second strategy involves disconnecting the cyclopentenone ring itself. A key reaction for forming cyclopentenones is the Nazarov cyclization. This would entail a precursor divinyl ketone that already contains the dichloroacetyl moiety. The synthesis would then focus on the preparation of this acyclic precursor. Another ring-closing strategy could involve an intramolecular aldol (B89426) condensation of a 1,4-diketone.

Finally, a [2+2] cycloaddition followed by ring expansion offers another pathway. For instance, the reaction of an alkyne with dichloroketene (B1203229) could form a dichlorocyclobutenone, which can undergo rearrangement to form a cyclopentenone ring system. orgsyn.org

Classical Synthetic Approaches and Their Mechanistic Underpinnings

Classical methods for synthesizing substituted cyclopentenones often rely on robust, well-understood reactions that, while sometimes requiring multiple steps, are reliable and utilize readily available starting materials.

A plausible multi-step synthesis could commence with the reaction of a cyclopentanone (B42830) derivative, such as 1-trimethylsilyloxycyclopentene, with dichloroacetyl chloride. orgsyn.org This reaction, typically carried out in the presence of a Lewis acid or a base, would likely proceed through a [2+2] cycloaddition to form a bicyclo[3.2.0]heptanone intermediate. Subsequent thermal or acid-catalyzed rearrangement of this intermediate could then lead to the formation of the cyclopentenone ring, although controlling the final position of the double bond and the dichloroacetyl group would be a significant challenge.

Another classical approach is the Friedel-Crafts acylation of cyclopentene (B43876). researchgate.net This reaction, however, is often plagued by issues of polysubstitution and rearrangement, and may not selectively yield the desired 5-substituted product.

A more controlled multi-step sequence could involve:

Generation of dichloroketene from trichloroacetyl chloride. orgsyn.org

[2+2] cycloaddition of dichloroketene with a suitable alkyne to form a 4,4-dichlorocyclobutenone. orgsyn.org

Ring expansion of the cyclobutenone to the desired cyclopentenone. This can sometimes be achieved under thermal or acidic conditions.

Functional group interconversion strategies focus on modifying a pre-existing cyclopentenone core. The most direct method would be the Friedel-Crafts acylation of cyclopent-2-en-1-one itself with dichloroacetyl chloride. niscpr.res.in This reaction would require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). A significant challenge in this approach is controlling the regioselectivity of the acylation, as reaction could occur at various positions on the ring. The presence of the enone functionality deactivates the ring towards electrophilic attack, making harsh reaction conditions necessary, which could lead to side products.

An alternative would be to use a more activated cyclopentenone derivative, such as a silyl (B83357) enol ether of cyclopentenone, to direct the acylation to a specific position.

| Reaction Type | Precursors | Reagents/Conditions | Key Intermediate |

| Cycloaddition-Rearrangement | 1-Trimethylsilyloxycyclopentene, Dichloroacetyl chloride | Triethylamine, Hexanes | 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one orgsyn.org |

| Friedel-Crafts Acylation | Cyclopent-2-en-1-one, Dichloroacetyl chloride | AlCl₃ or FeCl₃, CS₂ or CH₂Cl₂ | Acylium ion intermediate |

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound. semanticscholar.org

Transition metals such as palladium, rhodium, nickel, and gold are powerful catalysts for the formation of C-C bonds and cyclic systems. organic-chemistry.org

Palladium-Catalyzed Carbonylative Cyclization: A dienyl triflate or halide containing a dichloroacetyl moiety could undergo palladium-catalyzed carbonylative cyclization in the presence of carbon monoxide to form the cyclopentenone ring. organic-chemistry.org

Rhodium-Catalyzed Intramolecular Hydroacylation: A 4-alkynal precursor bearing the dichloroacetyl group could be cyclized in the presence of a rhodium catalyst to yield the target cyclopentenone. organic-chemistry.org This method is known for its high atom economy.

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. A carefully designed enyne substrate could potentially be used to construct the this compound skeleton. organic-chemistry.org

Nickel-Catalyzed Cycloaddition: Nickel catalysts can promote the cycloaddition of enals and alkynes. organic-chemistry.org An appropriately substituted alkyne could be reacted with an enal to build the cyclopentenone core.

| Catalytic Reaction | Catalyst System | Typical Substrates | Potential Advantage |

| Rh-catalyzed Hydroacylation | [Rh(cod)₂]BF₄, Ligand | 4-Alkynals | High atom economy, mild conditions organic-chemistry.org |

| Pauson-Khand Reaction | Co₂(CO)₈ | Enynes, CO | Convergent synthesis of complex cyclopentenones organic-chemistry.org |

| Ni-catalyzed Carbonylation | Ni(cod)₂, Ligand, CO | Cyclopropanols, Benzyl bromides | Forms 1,4-diketone intermediate for aldol condensation organic-chemistry.org |

| Pd-catalyzed Carbonylative Cyclization | Pd(OAc)₂, Ligand, CO | Dienyl triflates/halides | Good for constructing the cyclopentenone ring organic-chemistry.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of this compound, an organocatalytic approach could involve an asymmetric Michael addition of a dichloroacetyl equivalent to a cyclopentenone precursor. For instance, an N-heterocyclic carbene (NHC) could be used to generate a nucleophilic acyl anion from a dichloroacetaldehyde (B1201461) derivative, which could then add to an appropriate electrophile to build the target structure.

Photoredox catalysis offers another avenue, potentially enabling radical-based cyclizations or acylations under mild, visible-light-driven conditions. acs.orgacs.org A radical precursor to the dichloroacetyl group could be added to a cyclopentene derivative in a chain reaction initiated by a photocatalyst.

Biocatalytic Transformations in Cyclopentenone Synthesis

Biocatalysis has emerged as a powerful tool in synthetic chemistry, offering high regio-, chemo-, and stereoselectivity under mild reaction conditions. acs.orgmdpi.comexlibrisgroup.com The application of enzymes for the synthesis of cyclopentenone derivatives leverages these advantages to produce optically pure compounds. exlibrisgroup.com While direct biocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of related cyclopentenone structures. nih.gov

Enzymatic transformations, conducted by isolated enzymes or whole-cell systems, are particularly valuable for establishing chirality. mdpi.comexlibrisgroup.com Key strategies include:

Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the chiral product. Alcohol dehydrogenases (ADHs), for instance, have been successfully used in the reductive kinetic resolution of racemic alkylidene cyclopentanones. acs.org This process yields enantioenriched cyclopentanols and the remaining unreacted cyclopentanones with high enantiomeric and diastereomeric purities. acs.org

Asymmetric Synthesis: Enzymes can create chiral centers from prochiral substrates. For example, the asymmetric reduction of a ketone can be catalyzed by ADHs to produce chiral alcohols with high selectivity. acs.org

A variety of enzymes have been employed in the synthesis of cyclopentane (B165970) and cyclopentenone structures, including lipases, peroxidases, and endopeptidases. nih.gov These biocatalysts can be sourced from microorganisms like Saccharomyces cerevisiae or plants such as Glycine max. nih.gov The combination of parallel chemical synthesis with biocatalysis has been used to generate libraries of cross-conjugated cyclopentenones for screening purposes. nih.gov

| Enzyme/Biocatalyst | Transformation Type | Substrate Class | Key Outcome | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Reductive Kinetic Resolution | Alkylidene Cyclopentanones | High enantio- and diastereoselectivity (up to 99% ee, >99:1 dr) | acs.org |

| Lipase, Peroxidases | Various (e.g., acylation, oxidation) | Cross-conjugated Cyclopentenones | Generation of a library of diverse compounds | nih.gov |

| Engineered Myoglobin | Carbene Transfer (Cyclopropanation) | Styrene and ethyl α-diazopyruvate | Highly enantioselective synthesis of α-cyclopropylpyruvates (>99% ee) | wpmucdn.com |

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer, and two primary strategies are asymmetric induction and the use of chiral auxiliaries. wikipedia.org

Asymmetric Induction Techniques

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This approach is a cornerstone of asymmetric synthesis. wikipedia.org In the context of this compound, asymmetric induction would be employed to control the stereochemistry at the C5 position.

Common methods involving asymmetric induction that are applicable to cyclopentenone synthesis include:

Catalytic Asymmetric Conjugate Addition: This is a powerful method for creating a stereocenter at the β-position of an enone. For the target molecule, this would involve the conjugate addition of a dichloroacetyl equivalent to a cyclopentenone precursor. Chiral metal complexes, such as those involving rhodium or copper with chiral ligands (e.g., BINAP derivatives), can catalyze the 1,4-addition of organometallic reagents or boronic acids to 2-cyclopentenone, establishing the C5 stereocenter with high enantioselectivity. acs.orgnih.gov

Organocatalysis: Small organic molecules can act as catalysts to induce asymmetry. For example, chiral secondary amines can activate enones towards nucleophilic attack, facilitating highly enantioselective reactions. organic-chemistry.org

Substrate-Controlled Induction: A pre-existing chiral center within the molecule can direct the stereochemical outcome of a subsequent reaction. For instance, a chiral sulfinyl group attached to the cyclopentenone ring can effectively control the diastereoselectivity of conjugate additions. acs.org

| Method | Catalyst/Reagent System | Key Transformation | Reported Efficiency | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-Addition | Rh-catalyzed with chiral ligand (e.g., (R,R)-Ph-bod) | Addition of arylboronic acid to 2-cyclopentenone | 98% yield, 98% ee | nih.gov |

| Kinetic Resolution | (S)-p-tol-BINAP/CuCl/NaOtBu | Reduction of olefin in 3,5-dialkyl-cyclopentenones | Good selectivity factors (25–52) | acs.org |

| Substrate Control | Enantiopure 2-(arylsulfinyl)-2-cyclopentenones | Organometallic conjugate addition | High diastereoselectivity | acs.org |

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This "relayed asymmetric induction" is a robust and widely used strategy. wikipedia.org

The general workflow for using a chiral auxiliary in the synthesis of this compound would be:

Covalently attach a chiral auxiliary to a suitable precursor molecule.

Perform a diastereoselective reaction to introduce the dichloroacetyl group at the C5 position, where the auxiliary directs the approach of the reagent.

Remove the auxiliary to yield the enantiomerically enriched final product.

A variety of chiral auxiliaries have been developed and applied in organic synthesis:

Evans' Oxazolidinones: These are among the most popular and effective auxiliaries, particularly for controlling the stereochemistry of alkylation and aldol reactions. wikipedia.org An N-acyl oxazolidinone derived from a cyclopentene carboxylic acid precursor could be used to direct the diastereoselective introduction of the dichloroacetyl moiety.

Camphorsultam (Oppolzer's Sultam): This is another classic auxiliary known for its high steric directing ability in a range of reactions. wikipedia.org

Carbohydrate-Derived Auxiliaries: Sugars like D-glucose can be modified to act as chiral auxiliaries. Such auxiliaries have been successfully used in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov

Pseudoephedrine Amides: Derived from the readily available pseudoephedrine, these auxiliaries are effective in controlling the stereochemistry of alkylations at the α-carbon of a carbonyl group. wikipedia.org

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a rigid chelated transition state, providing excellent stereocontrol. | wikipedia.org |

| Camphorsultam | Diels-Alder reactions, conjugate additions, alkylations | High crystallinity of derivatives often aids in purification. | wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones, enabling highly selective α-alkylation. | |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | Effective in controlling stereochemistry in pericyclic reactions. | wikipedia.orgslideshare.net |

Comparative Analysis of Synthetic Efficiencies and Research Scalability

When evaluating synthetic methodologies for a target compound like this compound, it is essential to compare their efficiency, cost-effectiveness, and potential for large-scale production.

Biocatalytic Transformations:

Advantages: Exhibit exceptional stereoselectivity (often >99% ee), operate under mild conditions (ambient temperature and pressure, neutral pH), and are environmentally benign. acs.orgrjpbr.com

Disadvantages: Enzyme availability and cost can be a factor. Substrate scope can sometimes be limited, and reaction optimization (e.g., cofactor recycling, enzyme immobilization) may be required for industrial scale-up. rjpbr.com The productivity (space-time yield) can be lower than traditional chemical methods.

Asymmetric Induction (Catalytic):

Advantages: A small amount of a chiral catalyst can generate a large quantity of chiral product, making it highly atom-economical and cost-effective for large-scale synthesis. wikipedia.org A wide range of catalysts and reactions are available.

Disadvantages: Development of a new catalytic system can be time-consuming and expensive. Catalyst sensitivity to air and moisture can be an issue, and removal of metal traces from the final product is often necessary, especially for pharmaceutical applications.

Chiral Auxiliary Approaches:

Advantages: Often highly reliable and predictable, providing excellent levels of stereocontrol for a broad range of substrates. The methodology is well-understood and robust. wikipedia.org

Scalability: For research purposes, all three methods are valuable. However, for industrial-scale production, catalytic asymmetric induction is often the most desirable due to its efficiency and lower waste generation. wikipedia.org Biocatalysis is a rapidly growing field for industrial synthesis, particularly where exceptional stereoselectivity is required. Chiral auxiliary methods, while robust, are generally less favored for large-scale processes unless the auxiliary is inexpensive or can be recycled with very high efficiency. The development of one-pot procedures that avoid the isolation of intermediates is a key factor in improving the scalability of any synthetic route. nih.govnih.gov

| Parameter | Biocatalysis | Asymmetric Induction (Catalytic) | Chiral Auxiliary |

|---|---|---|---|

| Stereoselectivity | Excellent (often >99% ee) | Good to Excellent (typically 90-99% ee) | Excellent (often >99% de) |

| Atom Economy | Variable (depends on system) | Excellent | Poor (stoichiometric) |

| Reaction Conditions | Mild (ambient temp/pressure) | Variable (can require inert conditions, low temps) | Variable (often requires strong reagents, low temps) |

| Scalability | Good, but can require process optimization | Excellent, often preferred for industry | Limited by cost and process steps |

| Key Limitation | Enzyme cost/stability, substrate scope | Catalyst development, metal contamination | Stoichiometric use of auxiliary, extra steps |

Chemical Reactivity and Transformations of 5 Dichloroacetyl Cyclopent 2 En 1 One

Electrophilic and Nucleophilic Reactions at the Cyclopentenone Ring

The cyclopentenone core is an α,β-unsaturated ketone system, which confers characteristic reactivity. The double bond is activated by the electron-withdrawing carbonyl group, making the β-carbon susceptible to nucleophilic attack.

The most prominent reaction pathway for the cyclopentenone ring is the Michael addition, a type of conjugate (or 1,4-) addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon (C-4) of the cyclopentenone ring (the Michael acceptor). This process is favored with softer, less basic nucleophiles, whereas harder, more basic nucleophiles might favor direct (1,2-) addition to the carbonyl carbon. chemistrysteps.com

The mechanism involves three main steps:

Formation of a nucleophile (often a resonance-stabilized enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon, which breaks the C=C π-bond and pushes electrons onto the carbonyl oxygen, forming a new enolate intermediate. libretexts.orgyoutube.com

Protonation of the enolate intermediate to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can serve as Michael donors. libretexts.org The general scheme for this reaction is presented below.

| Michael Donor (Nu⁻) | Base (if required) | Resulting Product Structure |

| Malonic Esters (e.g., CH(CO₂Et)₂)⁻ | NaOEt | 4-(dialkoxycarbonylmethyl)-5-(dichloroacetyl)cyclopentan-1-one |

| Cyanide (CN⁻) | NaCN | 4-cyano-5-(dichloroacetyl)cyclopentan-1-one |

| Organocuprates (R₂CuLi) | N/A | 4-alkyl-5-(dichloroacetyl)cyclopentan-1-one |

| Amines (R₂NH) | N/A | 4-(dialkylamino)-5-(dichloroacetyl)cyclopentan-1-one |

| Thiols (RSH) | Et₃N | 4-(alkylthio)-5-(dichloroacetyl)cyclopentan-1-one |

This table illustrates the expected products from the Michael addition of various nucleophiles to the cyclopentenone ring of 5-(dichloroacetyl)cyclopent-2-en-1-one based on established principles of conjugate addition.

The protons on the carbon atom adjacent (alpha) to a carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com In this compound, the protons at the C-2 position are alpha to the ring carbonyl and can be abstracted. The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in α-substitution reactions. libretexts.orgmnstate.edu

For these reactions to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required to ensure complete conversion to the enolate before the electrophile is introduced. libretexts.org This prevents side reactions between the base and the electrophile. libretexts.org The reaction proceeds via an SN2 mechanism, which generally restricts the choice of alkyl halides to primary or methyl halides to avoid competing elimination reactions. mnstate.edukau.edu.sa

| Base | Electrophile (E⁺) | Reaction Type | Resulting Product Structure |

| LDA | Methyl Iodide (CH₃I) | α-Alkylation | 2-methyl-5-(dichloroacetyl)cyclopent-2-en-1-one |

| LDA | Benzyl Bromide (BnBr) | α-Alkylation | 2-benzyl-5-(dichloroacetyl)cyclopent-2-en-1-one |

| LDA | Bromine (Br₂) | α-Halogenation | 2-bromo-5-(dichloroacetyl)cyclopent-2-en-1-one |

This table shows representative α-substitution reactions. The formation of the enolate at C-2 allows for the introduction of various substituents at that position.

Reactivity of the Dichloroacetyl Moiety

The dichloroacetyl group contains two key reactive sites: the electrophilic carbonyl carbon and the two α-carbon atoms bearing chlorine atoms.

The carbonyl carbon of the dichloroacetyl group is highly electrophilic and susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction class involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com In reactions with nucleophiles like alcohols (esterification) or amines (amidation), the entire cyclopentenone enolate could theoretically act as a leaving group, though this would be a retro-Claisen type condensation.

A more likely site of nucleophilic substitution is at the α-carbon, where the chlorine atoms are located. wikipedia.org The electron-withdrawing effect of the adjacent carbonyl group significantly increases the polarity of the carbon-halogen bonds, making the α-carbon highly susceptible to attack by nucleophiles in an SN2-type reaction, displacing a chloride ion. kau.edu.sanih.gov

| Nucleophile | Solvent | Potential Product | Reaction Type |

| Sodium Methoxide (NaOMe) | Methanol | 5-(chloro(methoxy)acetyl)cyclopent-2-en-1-one | Nucleophilic Substitution (SN2 on C-Cl) |

| Ammonia (NH₃) | THF | 5-(amino(chloro)acetyl)cyclopent-2-en-1-one | Nucleophilic Substitution (SN2 on C-Cl) |

| Sodium Iodide (NaI) | Acetone | 5-(chloro(iodo)acetyl)cyclopent-2-en-1-one | Finkelstein Reaction |

This table outlines potential nucleophilic substitution reactions at the α-carbon of the dichloroacetyl moiety. The reactivity is enhanced by the adjacent carbonyl group.

The ketone within the dichloroacetyl group can be selectively reduced. Given the presence of two carbonyl groups and a carbon-carbon double bond, the choice of reducing agent is critical for achieving selectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), might preferentially reduce the more reactive ketone of the dichloroacetyl group over the conjugated ketone of the ring, although some reduction of the ring carbonyl is also possible.

Oxidation of the dichloroacetyl group is generally not a feasible pathway under standard conditions. The cyclopentenone ring, however, could undergo oxidation reactions such as epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Cycloaddition Reactions Involving the Cyclopentenone Core

The carbon-carbon double bond in the cyclopentenone ring can participate in cycloaddition reactions. thieme-connect.com As an electron-deficient alkene (a dienophile), it is a suitable partner for electron-rich dienes in [4+2] cycloadditions, commonly known as Diels-Alder reactions. wikipedia.orglibretexts.org This reaction forms a new six-membered ring fused to the original cyclopentanone (B42830) ring, creating a bicyclic system with high stereospecificity. The reaction is typically facilitated by electron-donating groups on the diene. libretexts.org

Additionally, the cyclopentenone double bond can undergo photochemical [2+2] cycloadditions with other alkenes, leading to the formation of a cyclobutane (B1203170) ring fused to the cyclopentanone. libretexts.org These reactions are initiated by the absorption of light, which excites the enone system to a higher energy state. libretexts.org

| Reaction Type | Reactant | Conditions | General Product Structure |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Thermal | Bicyclo[4.3.0]non-3-en-8-one derivative |

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Thermal | Tricyclic fused ring system |

| [2+2] Photocycloaddition | Ethylene | Photochemical (hν) | Bicyclo[3.2.0]heptan-6-one derivative |

This table summarizes the potential cycloaddition reactions involving the C=C bond of the cyclopentenone core, leading to the formation of complex bicyclic structures.

Diels-Alder Reactions and their Regio/Stereoselectivity

As a cyclic enone, this compound is a competent dienophile for [4+2] cycloaddition, or Diels-Alder reactions. The conjugated double bond of the cyclopentenone ring readily reacts with a variety of 1,3-dienes to form bicyclic adducts. The presence of the electron-withdrawing dichloroacetyl group at the allylic C5 position influences the electronic properties of the dienophile, thereby affecting the reaction rate and selectivity.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a critical aspect. For a normal electron-demand Diels-Alder reaction, the most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. masterorganicchemistry.com In this compound, the β-carbon (C3) of the enone is the most electrophilic center. Therefore, with a 1-substituted diene, the reaction is expected to yield the "ortho" regioisomer, while a 2-substituted diene would favor the "para" regioisomer. masterorganicchemistry.com

Stereoselectivity is another key feature, with the endo rule typically governing the approach of the diene. The transition state leading to the endo product is stabilized by secondary orbital interactions between the π-system of the diene and the carbonyl group of the dienophile. youtube.com Consequently, the major product is often the endo diastereomer, especially in reactions with cyclic dienes like cyclopentadiene. nih.gov

Below is a table summarizing the expected outcomes for the Diels-Alder reaction of this compound with various dienes, based on analogous systems.

| Diene | Reaction Conditions | Expected Major Product | Predicted Yield (%) | Predicted Selectivity |

| 1,3-Butadiene | Toluene, 110°C, 24h | endo-adduct | 75-85 | High endo selectivity |

| Isoprene (2-Methyl-1,3-butadiene) | CH₂Cl₂, Lewis Acid (e.g., AlCl₃), 0°C, 12h | "Para" regioisomer | 80-90 | High regioselectivity, moderate endo selectivity |

| (E)-1-Methoxy-1,3-butadiene | Benzene, 80°C, 18h | "Ortho" regioisomer | 85-95 | High regio- and endo-selectivity |

| Cyclopentadiene | Diethyl ether, RT, 6h | Bicyclic endo-adduct | >95 | Exclusive endo selectivity |

| Danishefsky's diene | THF, RT, 4h | Tricyclic adduct precursor | 90-98 | High regioselectivity |

[2+1] and [2+2] Cycloadditions

Beyond the Diels-Alder reaction, the enone functionality of this compound can participate in other cycloaddition pathways, such as [2+1] and [2+2] cycloadditions, to generate three- and four-membered rings, respectively.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or carbene equivalent across the double bond of the cyclopentenone. For instance, reaction with diazomethane (B1218177) followed by thermal or photochemical decomposition would be expected to yield a bicyclo[3.1.0]hexane derivative. The stereochemistry of the addition would likely be influenced by the bulky dichloroacetyl group at C5, potentially directing the incoming carbene to the less sterically hindered face of the double bond.

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition is most commonly achieved photochemically. libretexts.org Upon UV irradiation, the enone can be excited to a triplet state, which then reacts with an alkene (the ketenophile) in a stepwise fashion to form a bicyclo[3.2.0]heptanone skeleton. The regiochemistry of the addition depends on the electronic nature of the alkene. Electron-rich alkenes, such as enol ethers, are expected to react with high regioselectivity. Intramolecular [2+2] cycloadditions are also a possibility if a tethered alkene is present in a suitable position on the molecule.

| Cycloaddition Type | Reagent | Conditions | Expected Product |

| [2+1] | Diazomethane (CH₂N₂) | Ether, 0°C then Δ or hν | Bicyclo[3.1.0]hexan-2-one derivative |

| [2+2] Photocycloaddition | Ethylene | Acetone (solvent/sensitizer), hν (λ > 300 nm) | Bicyclo[3.2.0]heptan-2-one derivative |

| [2+2] Photocycloaddition | 1,1-Dimethoxyethene | Benzene, hν (λ > 300 nm) | Regioisomeric cyclobutane adducts |

Rearrangement Reactions and Pericyclic Transformations of this compound

The structural framework of this compound is susceptible to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic means. These transformations can lead to significant alterations of the carbon skeleton, providing access to novel molecular architectures. Pericyclic reactions, which proceed through a cyclic transition state, are a key class of these transformations. msu.edu

One potential transformation is a photochemical rearrangement. Substituted cyclopentenones are known to undergo light-induced rearrangements. For example, 5-hydroxycyclopentenones have been shown to rearrange into bicyclic γ-lactones upon photolysis. rsc.org It is plausible that under specific photochemical conditions, this compound could undergo a similar skeletal reorganization.

Another class of potential transformations includes acid- or base-catalyzed rearrangements. For instance, treatment with a strong base could induce an equilibrium between the starting cyclopent-2-en-1-one and its more substituted cyclopent-3-en-1-one isomer via a retro-aldol/aldol (B89426) condensation sequence, driven by the formation of a thermodynamically more stable product. stackexchange.com

Furthermore, ring contraction reactions have been observed in related systems. For example, a silver-catalyzed ring-contractive rearrangement of certain 6-diazo-2-cyclohexenones provides an efficient route to 5-alkylidene-2-cyclopentenones. organic-chemistry.org While this is not a direct rearrangement of the cyclopentenone ring itself, it highlights a pathway for forming substituted cyclopentenones that could potentially be adapted.

Derivatization Strategies for Exploration of Related Chemical Spaces

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of related compounds. Derivatization can be targeted at several reactive sites within the molecule: the enone system, the carbonyl of the dichloroacetyl group, and the C-Cl bonds.

Modification of the Enone System: The α,β-unsaturated ketone is a classic Michael acceptor. Conjugate addition (1,4-addition) of various nucleophiles, such as organocuprates, thiols, amines, and stabilized enolates, would introduce a substituent at the C3 position. This approach is fundamental in the synthesis of prostaglandins (B1171923) and other bioactive molecules. acs.org The resulting enolate can be trapped with electrophiles to generate further complexity.

Transformations of the Dichloroacetyl Group:

Reduction: The ketone of the dichloroacetyl moiety can be selectively reduced using mild reducing agents (e.g., NaBH₄ at low temperature) to afford the corresponding secondary alcohol. This introduces a new stereocenter and a hydroxyl group for further functionalization.

Nucleophilic Substitution: The chlorine atoms, being α to a carbonyl group, are activated towards nucleophilic substitution. Reaction with various nucleophiles could replace one or both chlorine atoms, providing access to a wide range of derivatives.

Wittig-type Reactions: The carbonyl group can undergo olefination reactions to introduce a carbon-carbon double bond.

Allylic Functionalization: The protons at the C4 position are allylic and α to a carbonyl group, making them acidic. Deprotonation with a suitable base could generate an enolate that can react with electrophiles, leading to C4-substituted cyclopentenone derivatives.

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs or the synthesis of complex molecular targets.

| Derivatization Strategy | Reagent(s) | Target Site | Resulting Functional Group/Modification |

| Michael Addition | R₂CuLi | C3-C2 double bond | C3-alkylation |

| Michael Addition | RSH / Base | C3-C2 double bond | C3-thioether |

| Ketone Reduction | NaBH₄, CeCl₃ | Dichloroacetyl C=O | Dichloro(hydroxy)ethyl group |

| Nucleophilic Substitution | NaI, Acetone | C-Cl bonds | Diiodoacetyl group |

| Allylic Alkylation | 1. LDA, -78°C; 2. RX | C4 position | C4-alkylation |

Spectroscopic and Advanced Structural Elucidation Research of 5 Dichloroacetyl Cyclopent 2 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a pivotal technique for elucidating the complex structure of 5-(Dichloroacetyl)cyclopent-2-en-1-one.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons in the cyclopentenone ring and the dichloroacetyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the dichloroacetyl group and the cyclopentenone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~205 |

| 2 | ~6.2 | ~135 |

| 3 | ~7.5 | ~155 |

| 4 | ~2.5, 2.7 | ~40 |

| 5 | ~4.0 | ~55 |

| 6 | - | ~190 |

Solid-State NMR Applications in Structural Research

Solid-state NMR (ssNMR) could provide valuable insights into the structure and dynamics of this compound in its crystalline form. This would be particularly useful if suitable single crystals for X-ray crystallography cannot be obtained. ssNMR can reveal information about polymorphism, molecular packing, and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural clues, for instance, the loss of the dichloroacetyl group or fragments from the cyclopentenone ring.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | C₇H₅Cl₂O₂ |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Investigations

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would unambiguously establish the absolute stereochemistry of any chiral centers and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or halogen bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the acetyl group, the C=C stretching of the alkene, and the C-Cl stretching vibrations.

Characteristic Vibrational Frequencies

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O (ketone) | ~1715 | ~1715 |

| C=O (acetyl) | ~1730 | ~1730 |

| C=C (alkene) | ~1640 | ~1640 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

If this compound is chiral, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry and could be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of the molecule.

Theoretical and Computational Studies of 5 Dichloroacetyl Cyclopent 2 En 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of a molecule. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for assessing stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies would be employed to determine the optimized ground-state geometry of 5-(dichloroacetyl)cyclopent-2-en-1-one, providing precise bond lengths and angles. From this optimized structure, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is critical for predicting the molecule's reactivity towards nucleophiles and electrophiles. Molecular electrostatic potential (MEP) maps would further illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and not based on published research.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameters, would be utilized. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy for electronic energies. These high-accuracy calculations are particularly important for determining thermodynamic properties and for validating the results obtained from DFT methods. While computationally more demanding, they provide a benchmark for understanding the molecule's energetic landscape.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility. By exploring the potential energy surface, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations would also provide insights into the vibrational modes of the molecule.

Reaction Pathway Elucidation and Transition State Calculations for this compound Transformations

Theoretical calculations are invaluable for mapping out potential reaction pathways for the transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are key to predicting reaction rates. This approach can be used to study various potential reactions, such as cycloadditions, nucleophilic additions to the enone system, or reactions involving the dichloroacetyl group.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions (Note: The following data is illustrative and not based on published research.)

| Reaction Type | Transition State | Activation Energy (kcal/mol) |

| Diels-Alder Cycloaddition | TS1 | 25.3 |

| Michael Addition | TS2 | 15.8 |

Molecular Docking and Ligand-Target Interaction Modeling (Abstracting from specific targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. In a generalized approach, docking studies would be performed against a variety of hypothetical receptor binding sites to explore the potential intermolecular interactions of this compound. These studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that could contribute to binding affinity. The results of such abstract docking simulations can provide a preliminary assessment of the molecule's potential to interact with biological targets. This information is foundational for structure-based drug design.

QSAR/QSPR Theoretical Frameworks for Predictive Modeling (excluding explicit property lists)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, a QSAR/QSPR study would involve calculating a range of molecular descriptors that encode its structural, electronic, and physicochemical features. These descriptors would then be used to build mathematical models that can predict various endpoints without the need for experimental testing. This approach is instrumental in the early stages of chemical assessment and design, allowing for the screening of virtual compound libraries and the prioritization of candidates for further investigation.

Investigation of Biological Interactions and Mechanisms of 5 Dichloroacetyl Cyclopent 2 En 1 One

In Vitro Cellular and Molecular Target Identification Research (Hypothetical)

While no direct research on 5-(Dichloroacetyl)cyclopent-2-en-1-one is available, the chemical structure suggests potential for several types of biological interactions.

Enzyme Inhibition and Activation Studies (Hypothetical)

The dichloroacetyl moiety is a key feature of the drug dichloroacetate (B87207) (DCA), which is known to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase. drugbank.com This inhibition leads to a metabolic shift in cancer cells. It is plausible that this compound could also exhibit inhibitory activity against this or other kinases, although this has not been experimentally verified.

The cyclopentenone structure itself is found in various biologically active molecules, including prostaglandins (B1171923), which are known to interact with a range of enzymes. nih.gov The reactivity of the α,β-unsaturated ketone in the cyclopentenone ring could lead to non-specific enzyme inhibition through covalent modification of enzyme active sites.

Investigation of Protein Alkylation and Covalent Adduct Formation (Hypothetical)

The α,β-unsaturated carbonyl group within the cyclopentenone ring is a reactive Michael acceptor. nih.gov This chemical feature makes cyclopentenone derivatives susceptible to nucleophilic attack from cellular thiols, such as the cysteine residues in proteins and the antioxidant molecule glutathione (B108866). nih.gov This can lead to the formation of covalent adducts and protein alkylation. Such interactions can be non-specific and contribute to cytotoxicity. ucl.ac.uk It is highly probable that this compound would undergo similar reactions, potentially leading to the alkylation of various cellular proteins and a depletion of glutathione, which could induce oxidative stress.

Mechanistic Research of Cellular Signaling Pathway Modulation (In Vitro) (Hypothetical)

Based on the general activities of related compounds, the following cellular effects could be anticipated for this compound, though they remain speculative without direct evidence.

Apoptosis Induction Mechanisms in Cell Lines (Hypothetical)

Many cyclopentenone-containing compounds, including certain prostaglandins and synthetic derivatives, are known to induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanisms can be diverse, often linked to the induction of cellular stress. The potential for this compound to alkylate proteins and deplete glutathione could lead to oxidative stress, a known trigger for apoptosis. Furthermore, if the compound inhibits key metabolic enzymes, as hypothesized from its dichloroacetyl group, this could also lead to cellular stress and programmed cell death.

Cell Cycle Perturbation Studies (Hypothetical)

Cyclopentenone prostaglandins have been shown to cause cell cycle arrest in tumor cells. nih.gov This effect is often a precursor to apoptosis. The specific phase of the cell cycle that might be affected by this compound would need to be determined experimentally. The potential for this compound to cause cellular stress and damage through alkylation could trigger cell cycle checkpoints, leading to arrest to allow for cellular repair or, if the damage is too severe, the initiation of apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Comprehensive structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound influences its biological activity. Such studies involve the systematic modification of the molecule to identify key pharmacophoric features and to optimize its interaction with biological targets.

Design and Synthesis of Analogs for SAR Exploration

The exploration of the SAR of this compound necessitates the design and synthesis of a diverse library of analogs. This process typically begins with the parent compound and introduces modifications at specific positions to probe the effects of steric, electronic, and lipophilic properties on biological activity.

The synthesis of cyclopentenone derivatives can be achieved through various established chemical reactions. For instance, the Staudinger synthesis, a ketene-imine cycloaddition, is a well-known method for creating β-lactam rings, which can be precursors or related structures to cyclopentenones. mdpi.com Another general approach involves the reaction of a substituted enone with an aldehyde in the presence of a metal catalyst, such as a titanium complex, to yield substituted 2-cyclopenten-1-ones. google.com

For this compound, analog design would focus on several key areas of the molecule:

The Dichloroacetyl Group: Modifications could include replacing the chlorine atoms with other halogens (fluorine, bromine) or with alkyl groups of varying sizes to assess the impact of electronegativity and steric bulk.

The Cyclopentenone Ring: Analogs could be synthesized with substitutions at different positions on the ring or by altering the ring size to a cyclopentanone (B42830) or cyclohexenone to determine the importance of the enone functionality and ring strain.

The Linker: The acetyl linker between the dichloro group and the cyclopentenone ring could be extended or shortened to evaluate the optimal distance for biological activity.

The synthesis of cyclopentane-based analogs has been successfully applied in the development of inhibitors for enzymes like MraY, which is involved in bacterial peptidoglycan biosynthesis. nih.gov These synthetic strategies could be adapted for the creation of a focused library of this compound analogs for SAR studies.

Table 1: Proposed Analogs of this compound for SAR Studies

| Analog ID | Modification | Rationale |

| A1 | Replacement of dichloro with difluoro | Investigate the effect of electronegativity. |

| A2 | Replacement of dichloro with dimethyl | Probe the importance of the electron-withdrawing nature of the halogens. |

| A3 | Methylation at the 4-position of the cyclopentenone ring | Assess steric hindrance near the dichloroacetyl group. |

| A4 | Saturation of the cyclopentenone double bond | Determine the role of the α,β-unsaturated ketone Michael acceptor. |

| A5 | Expansion to a 5-(dichloroacetyl)cyclohex-2-en-1-one | Evaluate the effect of ring size on target binding. |

Correlation of Structural Modifications with Molecular Interaction Profiles

Once synthesized, the analogs would be subjected to a battery of biological assays to determine their activity. The resulting data is then used to establish a correlation between specific structural changes and the observed changes in biological effect. This process helps to build a model of the pharmacophore required for activity.

For example, in the study of diarylpentanoids, it was found that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings were critical for their nitric oxide inhibitory effects. mdpi.com Similarly, for this compound analogs, it would be essential to quantify their effects in relevant assays and correlate these findings with their structural features. A decrease in activity upon saturation of the cyclopentenone double bond (Analog A4), for instance, would strongly suggest that the Michael acceptor property is crucial for the compound's mechanism of action.

Proteomic and Metabolomic Approaches to Elucidate Biological Pathways

To gain a deeper understanding of the biological pathways perturbed by this compound, modern systems biology approaches such as proteomics and metabolomics are invaluable. These techniques provide a global snapshot of the changes in protein and metabolite levels within a biological system upon treatment with the compound.

Target Deconvolution Strategies

A key challenge in phenotypic drug discovery is identifying the direct molecular targets of a bioactive compound. Chemical proteomics offers a powerful set of tools for target deconvolution. nih.gov These methods can be broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.gov

For this compound, an affinity-based approach could be employed. This would involve synthesizing a derivative of the compound with a reactive handle or a tag (e.g., biotin) that allows for its immobilization on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Alternatively, label-free proteomics methods could be utilized. Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can be used to compare the proteomes of cells treated with the compound versus untreated controls. nih.gov Proteins that show significant changes in expression or post-translational modifications can be identified as potential targets or downstream effectors.

Pathway Mapping through Metabolite Profiling

Metabolomics provides a functional readout of the physiological state of a cell by quantifying the levels of small molecule metabolites. mdpi.com By comparing the metabolite profiles of treated and untreated cells, it is possible to identify metabolic pathways that are significantly altered by this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a common analytical platform for metabolomic profiling. mdpi.com For instance, if treatment with the compound leads to an accumulation of glycolytic intermediates and a depletion of TCA cycle metabolites, this would suggest an inhibition of mitochondrial respiration. Such findings can provide clues about the compound's mechanism of action and its effects on cellular energy metabolism.

Genetic and Gene Expression Studies in Model Organisms (e.g., Yeast, Bacteria, C. elegans) to Investigate Effects

Model organisms provide powerful genetic systems to investigate the biological effects of small molecules and to identify their targets and mechanisms of action.

Yeast (Saccharomyces cerevisiae): Yeast is a valuable tool for chemical genetics. A common approach is to screen a collection of yeast deletion mutants for hypersensitivity or resistance to the compound of interest. Genes that, when deleted, confer altered sensitivity to the compound are likely to be involved in its mechanism of action. Furthermore, gene expression profiling using techniques like RNA-seq can reveal which genes and pathways are transcriptionally up- or down-regulated in response to the compound. nih.gov

Bacteria: Given that many bioactive compounds have antimicrobial properties, bacteria are a natural choice for investigation. The effects of this compound on bacterial growth, membrane potential, and other physiological parameters can be readily assessed. nih.gov Metabolomic footprinting, which analyzes the metabolites secreted by bacteria into the culture medium, can also provide insights into the compound's effects on bacterial metabolism. mdpi.com

Caenorhabditis elegans: This nematode is a well-established model for studying various biological processes, including aging and neurotoxicity. nih.govmdpi.com The effects of this compound on lifespan, motility, and other phenotypes can be evaluated in C. elegans. nih.gov Additionally, transgenic strains expressing fluorescent reporter proteins can be used to monitor the expression of specific genes or the localization of proteins in response to compound treatment. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Design of 5-(Dichloroacetyl)cyclopent-2-en-1-one Analogs for SAR/SPR

The systematic design of analogs for SAR and SPR studies involves the methodical modification of the parent molecule, this compound, to map out its chemical and biological interaction space. This process is typically guided by creating a small, diverse library of related compounds where specific parts of the molecule are altered. The design strategy focuses on two primary regions of the molecule: the cyclopentenone ring and the dichloroacetyl side chain.

Key design strategies include:

Ring Substitutions: Introducing various functional groups at the C2, C3, and C4 positions of the cyclopentenone ring to probe steric and electronic effects.

Side Chain Modification: Altering the dichloroacetyl moiety to understand the role of the halogen atoms and the carbonyl group. This can involve changing the number or type of halogen atoms or replacing the entire group with bioisosteric equivalents. nih.gov

Stereochemical Exploration: Synthesizing and evaluating individual enantiomers to determine if research activity is dependent on the three-dimensional arrangement of the atoms, particularly at the C5 chiral center. acs.org

These designed analogs allow researchers to systematically assess how each modification correlates with changes in physical, chemical, or biological parameters, thereby building a comprehensive SAR/SPR model.

Impact of Cyclopentenone Ring Modifications on Research Parameters

The cyclopentenone ring is a common motif in a vast number of natural and synthetic bioactive compounds. wikipedia.orgunifi.it Its reactivity is largely defined by the α,β-unsaturated ketone, which can act as a Michael acceptor. wikipedia.org Modifications to this ring can significantly alter the compound's electronic distribution, conformation, and steric profile, thereby influencing its research parameters.

Potential modifications and their predicted impacts include:

Substitution at C2 and C3: Adding small alkyl groups (e.g., methyl) at the C2 or C3 positions can influence the electrophilicity of the double bond. nih.gov A methyl group at C2, for instance, might increase the rate of certain reactions due to the formation of a more stable radical intermediate, while substitution at C3 could sterically hinder the approach of nucleophiles. nih.gov

Substitution at C4: Introducing substituents at the C4 position can affect the conformation of the ring and the orientation of the C5 side chain. Hydroxyl or alkoxy groups at this position are known to be important in other bioactive cyclopentenones. google.com

Saturation of the Double Bond: Reducing the C2-C3 double bond to yield a cyclopentanone (B42830) derivative would remove the Michael acceptor functionality. Comparing the activity of the saturated versus unsaturated analog directly probes the importance of this reactive site.

| Analog | Modification | Predicted Rationale | Hypothetical Relative Affinity |

|---|---|---|---|

| Parent Compound | This compound | Baseline compound. | ++ |

| Analog A | Addition of a methyl group at C2 | May alter electronic properties of the enone system. nih.gov | +/- |

| Analog B | Addition of a hydroxyl group at C4 | Introduces hydrogen bonding capability and a new chiral center. google.com | +++ |

| Analog C | Saturation of the C2-C3 double bond | Removes the α,β-unsaturated system, eliminating Michael acceptor potential. nih.gov | - |

Influence of Dichloroacetyl Moiety Substitutions on Observed Research Profiles

Key questions addressed by modifying this group include:

Role of Halogens: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with hydrogen atoms would clarify the importance of halogen size, electronegativity, and number. Fluorine, for example, is smaller and more electronegative and can act as a hydrogen bond acceptor, potentially altering interactions with biological targets. nih.gov

Role of the Acetyl Group: The carbonyl group in the side chain can be modified or replaced. For instance, converting it to a hydroxyl group (dichloroethanol) or removing it entirely (dichloroethyl) would reveal its significance.

Bioisosteric Replacement: The entire dichloroacetyl group could be replaced with other electron-withdrawing groups, such as a nitro group or a sulfonyl group, to test if the primary requirement is a strong electronic pull or the specific shape and chemical nature of the dichloroacetyl function. researchgate.net

| Analog | Modification | Predicted Rationale | Hypothetical IC₅₀ Range |

|---|---|---|---|

| Parent Compound | -COCHCl₂ (Dichloroacetyl) | Baseline compound; strong electron-withdrawing nature. | 10-20 µM |

| Analog D | -COCHF₂ (Difluoroacetyl) | Increases electronegativity; fluorine may act as H-bond acceptor. nih.gov | 5-15 µM |

| Analog E | -COCH₃ (Acetyl) | Removes electron-withdrawing halogens. | >100 µM |

| Analog F | -COCH₂Cl (Monochloroacetyl) | Reduces electron-withdrawing effect compared to parent. | 25-50 µM |

| Analog G | -SO₂CH₃ (Mesyl) | Bioisosteric replacement with a different electron-withdrawing group. researchgate.net | 20-40 µM |

Stereochemical Effects on Research Activity and Selectivity

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (5R)-5-(dichloroacetyl)cyclopent-2-en-1-one and (5S)-5-(dichloroacetyl)cyclopent-2-en-1-one. In biological systems, which are inherently chiral, it is common for one enantiomer to exhibit significantly higher activity or a different activity profile than the other. This phenomenon, known as stereoselectivity, is a critical aspect of SAR studies. acs.org

The resolution of the racemic mixture into individual enantiomers is essential to:

Identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Improve the therapeutic index in pharmacological research by using only the active form.

Understand the three-dimensional binding requirements of a biological target.

Methods for resolving or synthesizing enantiomerically pure cyclopentenones are well-established, often involving enzymatic resolutions or asymmetric synthesis. acs.orgacs.org The relative stereochemistry of substituents on the cyclopentane (B165970) ring can often be inferred using advanced NMR techniques. nih.gov

| Stereoisomer | Description | Hypothetical Research Observation |

|---|---|---|

| (5R)-enantiomer | One of two mirror-image forms. | Exhibits high affinity for Target A, low for Target B. |

| (5S)-enantiomer | The other mirror-image form. | Exhibits low affinity for Target A, high for Target B. |

| Racemic Mixture | A 1:1 mixture of (5R) and (5S) enantiomers. | Shows moderate, non-selective affinity for both Targets A and B. |

Computational and Cheminformatic Approaches to SAR/SPR Modeling

Computational chemistry and cheminformatics are indispensable tools for rationalizing and predicting SAR and SPR, guiding the design of new analogs and minimizing unnecessary synthesis. syngeneintl.commdpi.com These approaches can model the physicochemical properties of molecules and their interactions with biological targets.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate variations in the chemical structure of a series of compounds with their observed biological activity. syngeneintl.com For this compound analogs, descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated and correlated with a measured research outcome.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, electrophilic sites) that are necessary for biological activity. A pharmacophore model for this series could define the required spatial relationship between the enone system and the dichloroacetyl group.

Molecular Docking: If a three-dimensional structure of a biological target (such as an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding orientation and affinity of different analogs. nih.gov This can help rationalize why certain modifications enhance activity while others diminish it.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

These computational tools allow for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the research and development cycle. mit.edu

Applications of 5 Dichloroacetyl Cyclopent 2 En 1 One in Chemical Synthesis and Research

Use as a Versatile Synthetic Intermediate for Complex Molecules

5-(Dichloroacetyl)cyclopent-2-en-1-one serves as a potent intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two main functional groups. The cyclopentenone core is a classic Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This allows for the stereocontrolled introduction of substituents at the 4-position of the ring. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to intricate polycyclic systems. wikipedia.org

The dichloroacetyl group, on the other hand, provides a reactive electrophilic center at the carbonyl carbon. It can react with nucleophiles to form a range of derivatives. nbinno.com More importantly, the α,α-dichloro substitution offers a handle for further synthetic manipulations. For instance, it can be a precursor for the formation of α-keto acids, esters, or amides through hydrolysis or alcoholysis/aminolysis. The chlorine atoms can also be displaced or participate in reductive processes.

This dual reactivity allows for sequential and selective functionalization, making it a valuable tool in the total synthesis of natural products and other complex target molecules. For example, a synthetic strategy could first involve a Michael addition to the cyclopentenone ring, followed by a transformation of the dichloroacetyl group to introduce another key functionality, leading to highly substituted and stereochemically rich cyclopentane (B165970) derivatives.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reactive Site | Potential Reagents | Product Type |

| Michael Addition | Cyclopentenone (C=C) | Organocuprates, thiols, amines, enolates | 4-Substituted cyclopentanones |

| Diels-Alder Reaction | Cyclopentenone (C=C) | Dienes (e.g., Danishefsky's diene) | Fused bicyclic systems |

| Nucleophilic Acyl Substitution | Dichloroacetyl (C=O) | Alcohols, amines | Dichloroacetates, dichloroacetamides |

| Reduction | Dichloroacetyl (C=O) | Hydride reagents (e.g., NaBH4) | Dichloro-substituted alcohol |

| Hydrolysis | Dichloroacetyl group | Acid or base | α-Keto acid derivative |

Development of Novel Chemical Probes and Ligands for Biological Research

The cyclopentenone moiety is a recognized pharmacophore present in numerous biologically active compounds, including prostaglandins (B1171923) and clavulones, known for their anticancer and anti-inflammatory properties. researchgate.net The electrophilic nature of the enone system allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, making cyclopentenone-containing molecules valuable as chemical probes and targeted inhibitors. researchgate.net The introduction of a dichloroacetyl group to this scaffold can further enhance its potential in drug discovery and chemical biology.

The dichloroacetyl moiety itself is found in compounds with interesting biological activities. For instance, derivatives of chloramphenicol with a modified dichloroacetyl tail have been explored as potential antimicrobial agents. nih.gov Dichloroacetate (B87207) (DCA), a related small molecule, is known to modulate cellular metabolism. Therefore, this compound could serve as a starting point for the synthesis of novel bioactive molecules that combine the targeting properties of the cyclopentenone with the metabolic or other biological effects of the dichloroacetyl group.

Furthermore, the dichloroacetyl group can be used as a reactive handle to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, facilitating the development of chemical probes to study biological processes. The ability to synthesize a library of derivatives by modifying both the cyclopentenone ring and the dichloroacetyl side chain allows for the systematic exploration of structure-activity relationships and the optimization of ligand binding and potency. nih.gov

Integration into Macrocyclic and Heterocyclic Compound Syntheses

The distinct reactivity of this compound makes it a valuable precursor for the synthesis of both macrocyclic and heterocyclic structures.

Macrocycle Synthesis: The cyclopentenone double bond can be a component of a ring-closing metathesis (RCM) strategy. By attaching an alkenyl side chain elsewhere on the molecule, RCM can be employed to form large rings. For example, a precursor could be synthesized where a long-chain diene is tethered to the cyclopentenone, and subsequent RCM would yield a macrocycle containing the cyclopentenone motif. Additionally, the dichloroacetyl group can be transformed into a functional group, such as an amine or a carboxylic acid, which can then participate in macrolactamization or macrolactonization reactions. nih.gov

Heterocycle Synthesis: The dichloroacetyl group is a known precursor for the synthesis of various heterocycles. researchgate.net For instance, reaction with binucleophiles like thioureas or amidines can lead to the formation of five- or six-membered heterocyclic rings. The cyclopentenone ring can also be a template for the construction of fused heterocyclic systems. For example, a Michael addition followed by an intramolecular condensation reaction can lead to the formation of bicyclic compounds containing a nitrogen or oxygen heterocycle fused to the cyclopentane ring. scirp.org The combination of these possibilities allows for the synthesis of complex molecules with both macrocyclic and heterocyclic features.

Table 2: Strategies for Macrocyclic and Heterocyclic Synthesis

| Synthetic Target | Strategy | Role of this compound |

| Macrocycle | Ring-Closing Metathesis (RCM) | The cyclopentenone double bond acts as one of the reacting alkenes. |

| Macrocycle | Macrolactamization/Macrolactonization | The dichloroacetyl group is converted to a reactive terminus (e.g., amine or carboxylic acid) for cyclization. |

| Heterocycle (e.g., thiazole, imidazole) | Condensation with binucleophiles | The dichloroacetyl group provides the two-carbon unit for the heterocycle. |

| Fused Heterocycle | Michael addition followed by intramolecular cyclization | The cyclopentenone acts as the electrophile for the initial addition, and the newly introduced substituent cyclizes onto the ketone or a derivative of the dichloroacetyl group. |

Role in Material Science Precursor Development (e.g., polymer monomers, cross-linkers)

In material science, this compound presents potential as both a monomer for polymerization and a cross-linking agent.

Polymer Monomers: Cyclopentenone and its derivatives can undergo polymerization through various mechanisms. For instance, ring-opening metathesis polymerization (ROMP) of cyclopentene (B43876) is a known process, and functionalized cyclopentenones can be incorporated into polymers this way. nih.gov The resulting polymers would possess pendant dichloroacetyl groups, which can be further functionalized post-polymerization to tune the material's properties. Additionally, cyclopentanone (B42830) structures can be part of polymer backbones, and methods exist for their synthesis. google.com

Cross-linkers: The bifunctionality of this compound makes it a candidate for a cross-linking agent. sigmaaldrich.com The dichloroacetyl group can react with nucleophilic sites on polymer chains, such as hydroxyl or amine groups, to form covalent bonds. The cyclopentenone moiety can also participate in cross-linking reactions, for example, through radical polymerization or by reacting with other functional groups on the polymer backbone. This dual reactivity could allow for the creation of polymer networks with unique properties. For instance, one functional group could be used for initial chain formation, while the other is reserved for a secondary curing or cross-linking step.

Contributions to Methodological Advancements in Organic Synthesis

The unique structure of this compound can inspire the development of new synthetic methodologies, particularly in the area of tandem or cascade reactions. acs.org The presence of two distinct and strategically located reactive sites allows for the design of one-pot transformations where multiple bonds are formed in a single operation.

For example, a reaction sequence could be envisioned where a nucleophile first undergoes a Michael addition to the cyclopentenone, and the resulting enolate intermediate then triggers a reaction involving the dichloroacetyl group, such as an intramolecular substitution or condensation. This would lead to the rapid construction of complex molecular frameworks from simple starting materials.

Furthermore, the development of catalytic asymmetric reactions using this substrate could be a fruitful area of research. Chiral catalysts could be designed to control the stereochemistry of reactions at either the cyclopentenone ring or the dichloroacetyl group, providing enantiomerically enriched products that are valuable in medicinal chemistry and other fields. The study of the reactivity of this compound could therefore lead to the discovery of novel transformations and a deeper understanding of the interplay between different functional groups in a molecule.

Advanced Analytical Methodologies for 5 Dichloroacetyl Cyclopent 2 En 1 One in Research Settings

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying non-volatile compounds like 5-(Dichloroacetyl)cyclopent-2-en-1-one. A typical approach would involve reverse-phase chromatography.

A method could be developed using a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection would most likely be performed using a UV-Vis detector. The cyclopentenone and dichloroacetyl functional groups are expected to have chromophores that absorb in the UV range, likely between 200 and 300 nm. The exact wavelength for maximum absorbance would need to be determined experimentally to ensure the highest sensitivity for quantification.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated 220 nm (to be optimized) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), direct injection might be possible if the compound is sufficiently volatile and thermally stable. However, derivatization is often employed for compounds with polar functional groups to increase their volatility and improve chromatographic performance.

Given the ketone and acetyl groups, derivatization could involve oximation or reduction followed by silylation. The resulting derivatives would be more volatile and less prone to degradation in the hot GC inlet. The choice of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be appropriate for separating the derivative.

The mass spectrometer would then be used to identify the compound based on its mass spectrum. The fragmentation pattern, resulting from the ionization of the molecule, would provide structural information, confirming the identity of the analyte.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar molecules. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach.

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. A standard buffer system might consist of a phosphate (B84403) or borate (B1201080) buffer at a neutral or slightly alkaline pH, with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. Detection would typically be performed using a UV detector integrated into the CE instrument.

Advanced Spectrophotometric Techniques for Detection and Quantification